Myelin Basic Protein (MBP)

Vue d'ensemble

Description

Myelin Basic Protein (MBP) is one of the most abundant proteins in the myelin sheath, a multilayered membrane that insulates nerve cells in the central nervous system (CNS) and peripheral nervous system (PNS) . MBP is a peripheral membrane-associated protein with a highly disordered structure in an aqueous solution . It is a key autoantigen in autoimmune neurodegeneration and multiple sclerosis .

Synthesis Analysis

MBP is synthesized in oligodendrocytes and Schwann cells . It interacts with cellular proteins involved in the protein translation machinery, as well as in the spatial and temporal regulation of translation . MBP interacts with core ribosomal proteins, RNA helicase Ddx28, and RNA-binding proteins STAU1, TDP-43, ADAR-1, and hnRNP A0, which are involved in various stages of RNA biogenesis and processing .

Molecular Structure Analysis

MBP is an intrinsically disordered protein that lacks a distinct structure in solution . A computational model of MBP has been constructed based on a phylogenetically conserved β-sheet backbone and electron microscopical three-dimensional reconstructions .

Chemical Reactions Analysis

MBP undergoes a range of post-translational modifications (PTMs), including phosphorylation, methylation, or conversion of arginines to citrullines . These modifications can affect the protein’s interaction with the myelin membrane and other proteins .

Physical And Chemical Properties Analysis

MBP is a highly positively charged protein . It is a peripheral membrane-associated protein that lacks a distinct structure in an aqueous solution . It is present in high amounts in the CNS and PNS .

Applications De Recherche Scientifique

Multifunctionality and Interaction with Other Proteins

- Myelin Basic Protein as a Multifunctional Entity: Myelin Basic Protein (MBP) is a key component in central nervous system myelin, ensuring adhesion of the cytosolic surfaces of multilayered compact myelin. It belongs to the 'intrinsically disordered' protein family, indicating its versatile functions. MBP interacts with various polyanionic proteins and negatively charged lipids, gaining structure upon binding. These interactions include actin, tubulin, Ca2+-calmodulin, and clathrin. Additionally, MBP might act as a membrane actin-binding protein, linking extracellular signals to the cytoskeleton in oligodendrocytes and myelin tight junctions. Intriguingly, certain MBP isoforms are transported into the nucleus, suggesting a potential role in polynucleotide binding. Phosphorylation changes in response to external signals highlight MBP's involvement in signaling processes (Boggs, 2006).

Myelin Formation and Regulation

- Role in Myelin Formation: MBP's expression and regulation have been extensively studied in relation to myelin formation. In dispersed cultures derived from fetal rat brain, the presence and increase of oligodendrocytes containing MBP were observed, even in the absence of actual myelin formation. This finding suggests that MBP's accumulation and the modulation of its molecular forms can occur independently of myelin morphogenesis. The study highlights MBP's vital role in myelination, despite its complex regulation and interaction with other cellular processes (Barbarese & Pfeiffer, 1981).

Interaction with the Immune System

- Influence on Immune Responses: MBP has been shown to impact immune system responses. For instance, in one study, it was found to inhibit formyl-peptide induced chemotaxis in human neutrophils. This selective inhibition without affecting other chemotactic stimuli suggests MBP's specific regulatory role in immune cell activation (Bellini et al., 1986).

Diagnostic and Disease Association

- Diagnostic and Disease Relevance: MBP levels in cerebrospinal fluid have been correlated with the clinical activity of multiple sclerosis, indicating its utility as a diagnostic tool. This association underscores the importance of MBP not only in normal physiological processes but also in the pathogenesis of neurological disorders (Cohen et al., 1980).

Orientations Futures

Propriétés

IUPAC Name |

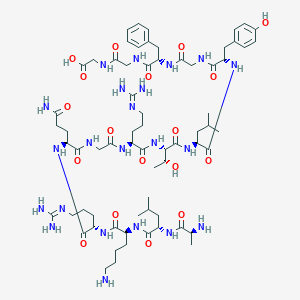

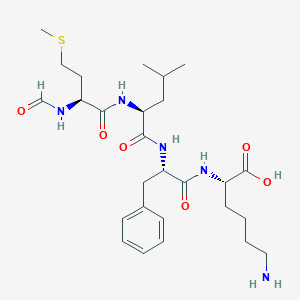

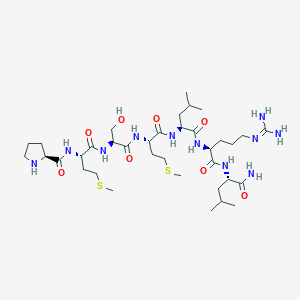

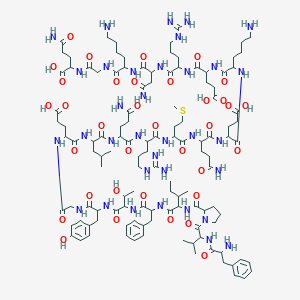

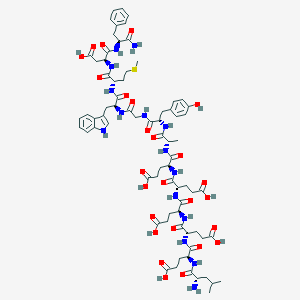

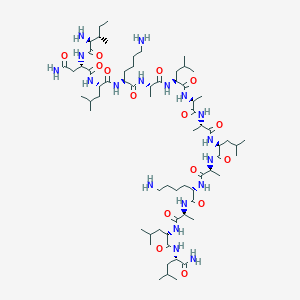

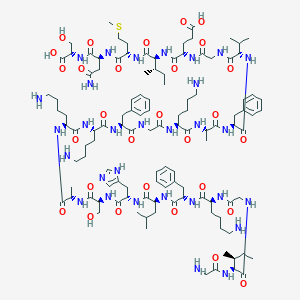

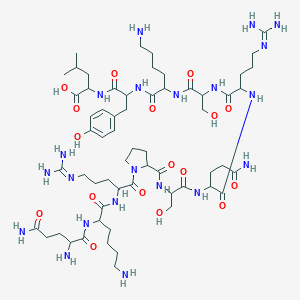

2-[[2-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-[[1-[2-[[6-amino-2-[(2,5-diamino-5-oxopentanoyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H103N21O17/c1-32(2)28-42(58(97)98)78-53(92)41(29-33-15-17-34(84)18-16-33)77-50(89)37(11-4-6-24-62)74-54(93)43(30-82)79-51(90)38(12-7-25-70-59(66)67)73-52(91)39(20-22-47(65)86)75-55(94)44(31-83)80-56(95)45-14-9-27-81(45)57(96)40(13-8-26-71-60(68)69)76-49(88)36(10-3-5-23-61)72-48(87)35(63)19-21-46(64)85/h15-18,32,35-45,82-84H,3-14,19-31,61-63H2,1-2H3,(H2,64,85)(H2,65,86)(H,72,87)(H,73,91)(H,74,93)(H,75,94)(H,76,88)(H,77,89)(H,78,92)(H,79,90)(H,80,95)(H,97,98)(H4,66,67,70)(H4,68,69,71) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISWVXRQTGLFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H103N21O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405409 | |

| Record name | Glutaminyllysyl-N~5~-(diaminomethylidene)ornithylprolylserylglutaminyl-N~5~-(diaminomethylidene)ornithylseryllysyltyrosylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Myelin Basic Protein (MBP) | |

CAS RN |

126768-94-3 | |

| Record name | Glutaminyllysyl-N~5~-(diaminomethylidene)ornithylprolylserylglutaminyl-N~5~-(diaminomethylidene)ornithylseryllysyltyrosylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.